KY1022
Description
KY1022 is a small-molecule therapeutic agent that destabilizes β-catenin and RAS proteins by targeting the Wnt/β-catenin signaling pathway. It has shown significant efficacy in colorectal cancer (CRC) models, particularly in overcoming resistance to AKT inhibitors like API-2. This compound disrupts the nuclear co-localization of β-catenin with transcription factors such as FOXO3a, thereby inhibiting epithelial-mesenchymal transition (EMT), cell migration, and metastasis . In combination with API-2, this compound reverses apoptosis resistance, reduces nuclear β-catenin levels, and suppresses actin rearrangement in CRC cells, enhancing therapeutic outcomes in preclinical studies . Its dual mechanism—simultaneously destabilizing β-catenin and RAS—makes it unique among Wnt/β-catenin pathway inhibitors .

Properties
CAS No. |
1029721-36-5 |
|---|---|
Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.419 |
IUPAC Name |
sec-Butyl-[5-(4-methoxy-phenyl)-thieno[2,3-d]pyrimidin-4-yl]-amine |
InChI |
InChI=1S/C17H19N3OS/c1-4-11(2)20-16-15-14(9-22-17(15)19-10-18-16)12-5-7-13(21-3)8-6-12/h5-11H,4H2,1-3H3,(H,18,19,20) |
InChI Key |
INRQXFWQQLFWNZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CSC3=NC=NC(NC(C)CC)=C32)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KY1022 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with KY1220
Mechanism and Targets :
KY1220, identified in the same screening study as KY1022, also destabilizes β-catenin and RAS. However, structural modifications of KY1220 derivatives (e.g., nitro group additions on the benzene ring) improved efficacy in degrading β-catenin and suppressing CRC cell proliferation .
Efficacy in Cancer Models :
- This compound : Reduces nuclear β-catenin by 60–70% at 20 µM, inhibits API-2-induced cell migration by 50%, and increases early apoptosis rates (annexin V+/PI− cells) from 5% (API-2 alone) to 25% in combination therapy .
Key Distinction :
KY1220 derivatives exhibit structural optimization for enhanced target degradation, while this compound is validated in overcoming AKT inhibitor resistance via β-catenin/RAS dual targeting .
Comparative Analysis with KYA1797K
Mechanism and Targets: KYA1797K, like this compound, destabilizes RAS and β-catenin but demonstrates broader applicability in KRAS-mutant cancers, including non-small cell lung cancer (NSCLC). It overcomes EGFR tyrosine kinase inhibitor (TKI) resistance in KRAS-mutant NSCLC models .
Efficacy in Cancer Models :
- This compound : Effective in APC-mutant CRC but fails to degrade RAS in CTNNB1-mutant CRC cells .
- KYA1797K : Suppresses KRASG12D-driven tumor growth in vivo by 70% and restores EGFR TKI sensitivity in NSCLC .
Key Distinction :
KYA1797K addresses resistance in KRAS-mutant NSCLC, while this compound is specialized for CRC with APC/Wnt pathway dysregulation .
Table 1: Comparative Overview of this compound, KY1220, and KYA1797K
Key Findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
